mmp-2 inhibitor i
mmp-2 inhibitor i
MMP-2 Inhibitor I is a hydroxamate-based, long-chain fatty acid that acts as a reversible inhibitor of matrix metalloproteinase (MMP)-2 (Ki = 1.6 µM), a protein implicated in the pathological breakdown of extracellular matrix proteins. Increased levels of MMP-2 are associated with tumor invasion and metastasis. This compound has been shown to attenuate cancer cell migration. It has also been used to preserve blood-brain barrier function in a rat model of pneumococcal meningitis.
Brand Name:
Vulcanchem
CAS No.:
10335-69-0
VCID:
VC20962823
InChI:
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h9-10,21H,2-8,11-17H2,1H3,(H,19,20)/b10-9-
SMILES:
CCCCCCCCC=CCCCCCCCC(=O)NO
Molecular Formula:
C18H35NO2
Molecular Weight:
297.5 g/mol
mmp-2 inhibitor i
CAS No.: 10335-69-0
Cat. No.: VC20962823
Molecular Formula: C18H35NO2
Molecular Weight: 297.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | MMP-2 Inhibitor I is a hydroxamate-based, long-chain fatty acid that acts as a reversible inhibitor of matrix metalloproteinase (MMP)-2 (Ki = 1.6 µM), a protein implicated in the pathological breakdown of extracellular matrix proteins. Increased levels of MMP-2 are associated with tumor invasion and metastasis. This compound has been shown to attenuate cancer cell migration. It has also been used to preserve blood-brain barrier function in a rat model of pneumococcal meningitis. |
|---|---|
| CAS No. | 10335-69-0 |
| Molecular Formula | C18H35NO2 |
| Molecular Weight | 297.5 g/mol |
| IUPAC Name | (Z)-N-hydroxyoctadec-9-enamide |
| Standard InChI | InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h9-10,21H,2-8,11-17H2,1H3,(H,19,20)/b10-9- |
| Standard InChI Key | LTXHELLMCCEDJG-KTKRTIGZSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)NO |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)NO |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NO |
| Appearance | Assay:≥98%A crystalline solid |
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